Cas no 5256-10-0 (2-Oxazolidinone,3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-)

2-Oxazolidinone,3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]- structure
5256-10-0 structure
Product Name:2-Oxazolidinone,3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-
CAS No:5256-10-0
MF:C20H38N2
MW:306.52912569046
CID:381317
PubChem ID:437851
Update Time:2025-04-19

2-Oxazolidinone,3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinone,3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-
    • triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium
    • AGN-PC-0JR9QX
    • 5256-10-0
    • AKOS002700362
    • SCHEMBL4795994
    • DTXSID50331371
    • Inchi: 1S/C20H38N2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3/q+2
    • InChI Key: ZVZVESDQWHFWRE-UHFFFAOYSA-N
    • SMILES: [N+](CC)(CC)(CC)CC1C=CC(=CC=1)C[N+](CC)(CC)CC

Computed Properties

  • Exact Mass: 306.303
  • Monoisotopic Mass: 306.303
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
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